3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile
Overview
Description
3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5Cl2F2NO It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
The synthesis of 3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Methoxylation: Introduction of the difluoromethoxy group.
Nitrile Formation: Introduction of the acetonitrile group.
Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile can be compared with similar compounds such as:
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3,4-Dichlorophenylacetonitrile: Lacks the difluoromethoxy group, making it less complex.
5-(Difluoromethoxy)-2,4-dichlorobenzonitrile: Similar functional groups but different positioning on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3,4-dichloro-5-(difluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTKMMUHMWNANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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